Topiroxostat impurity I

Vue d'ensemble

Description

Applications De Recherche Scientifique

Efficacy and Safety in Hyperuricemic Patients

Topiroxostat, a selective xanthine oxidoreductase inhibitor, has been studied extensively for its efficacy in lowering serum urate levels in hyperuricemic patients, with or without gout. A significant body of research highlights its dose-response relationship in reducing serum urate levels, demonstrating its potential as a therapeutic agent in managing conditions associated with hyperuricemia. Notably, studies have also confirmed the safety profile of topiroxostat, indicating no significant difference in the incidence of adverse events compared to placebo and allopurinol groups, underscoring its clinical viability (Hosoya et al., 2016).

Renoprotective Effects

Research has also illuminated the renoprotective effects of topiroxostat, particularly in hyperuricemic patients with stage 3 chronic kidney disease. By inhibiting xanthine oxidoreductase, topiroxostat not only lowers serum urate levels but also has a beneficial impact on urinary albumin excretion, indicating a protective effect against renal damage. This dual action highlights its potential utility beyond hyperuricemia management, offering insights into its broader therapeutic applications (Takashi Nakamura et al., 2016).

Pharmacokinetics and Pharmacodynamics

Advancements in pharmacokinetic and pharmacodynamic modeling have further elucidated the therapeutic mechanisms of topiroxostat. By integrating physiologically based pharmacokinetic models with drug-target residence time models, researchers have been able to predict and characterize the pharmacokinetic profile of topiroxostat, as well as its pharmacodynamic actions. This comprehensive approach has provided valuable insights into its oral absorption, disposition characteristics, and the relationship between pharmacokinetics and pharmacodynamics, offering a foundational understanding for optimizing therapeutic strategies (Zhiqiang Luo et al., 2019).

Antioxidant Activity and Kidney Injury Amelioration

The antioxidant activity of topiroxostat, particularly in the context of renal injury, has been a focal point of recent research. Studies have shown that topiroxostat can ameliorate kidney injury in experimental models by reducing oxidative stress markers and inhibiting enzymes linked to oxidative stress. This antioxidant property, coupled with its ability to lower uric acid levels, suggests a multifaceted therapeutic role in managing kidney diseases and potentially other conditions associated with oxidative stress (Yosuke Kawamorita et al., 2017).

Mécanisme D'action

Propriétés

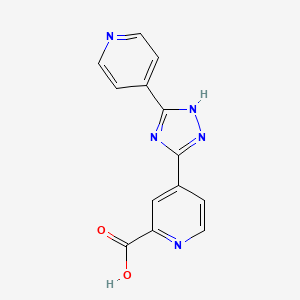

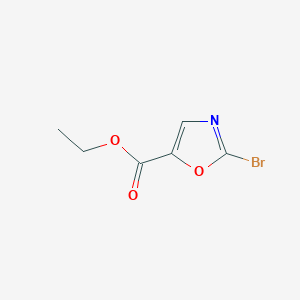

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPYIXOHODPLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Topiroxostat impurity I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)

![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)